Octahydropentalenol

Conformational analysis Drug design Scaffold rigidity

Octahydropentalenol (CAS 94247-94-6; IUPAC: 1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol) is a saturated bicyclic secondary alcohol belonging to the bicyclo[3.3.0]octane family, with molecular formula C₈H₁₄O and molecular weight 126.20 g/mol. The compound features a fused two-five-membered-ring core with a hydroxyl group at the 1-position, yielding zero rotatable bonds and a computed topological polar surface area of 20.2 Ų.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 94247-94-6
Cat. No. B1332180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropentalenol
CAS94247-94-6
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC2CCC(C2C1)O
InChIInChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2
InChIKeyAOONMBCPMGBOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydropentalenol (CAS 94247-94-6): Physicochemical Identity and Compound-Class Positioning for Procurement Screening


Octahydropentalenol (CAS 94247-94-6; IUPAC: 1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol) is a saturated bicyclic secondary alcohol belonging to the bicyclo[3.3.0]octane family, with molecular formula C₈H₁₄O and molecular weight 126.20 g/mol [1]. The compound features a fused two-five-membered-ring core with a hydroxyl group at the 1-position, yielding zero rotatable bonds and a computed topological polar surface area of 20.2 Ų [1]. Its computed XLogP3-AA value of 1.8 and hydrogen bond donor/acceptor counts of 1/1 place it in a moderately lipophilic, monofunctional alcohol space distinct from both monocyclic analogs and acyclic aliphatic alcohols [1]. Key measured physicochemical parameters include a boiling point of 209.7 °C at 760 mmHg, density of 1.052 g/cm³, flash point of 84 °C, and refractive index of 1.521 .

Why Octahydropentalenol Cannot Be Replaced by Common Monocyclic or Acyclic Alcohols in Structure-Sensitive Applications


Generic substitution of octahydropentalenol with superficially similar alcohols (e.g., cyclohexanol, cyclopentanol, or acyclic C₈ alcohols such as 1-octen-3-ol) is scientifically unjustified where the bicyclo[3.3.0]octane scaffold confers distinct molecular recognition properties. The cis-fused bicyclic core imposes conformational rigidity absent in monocyclic and acyclic analogs—zero rotatable bonds versus multiple rotatable bonds in linear alcohols—directly affecting entropy of binding, molecular shape, and hydrogen-bond geometry with biological targets [1]. The hydroxyl group at the 1-position of the fused ring system experiences a steric and electronic environment fundamentally different from that of a hydroxyl on a flexible alkyl chain or a single ring, leading to altered hydrogen-bond donor strength and oxidation reactivity [1]. In the context of bioactive compound development, the octahydropentalene scaffold appears as a substructure in natural products such as cedrol and in synthetic programs targeting prostaglandin analogs and chemokine receptor antagonists, indicating that the rigid bicyclic architecture is a purposeful design element rather than an incidental feature [2].

Octahydropentalenol (CAS 94247-94-6): Quantitative Differentiation Evidence Against Comparators


Conformational Rigidity Measured by Rotatable Bond Count: Octahydropentalenol vs. 1-Octen-3-ol

Octahydropentalenol possesses zero rotatable bonds due to its fused bicyclo[3.3.0]octane architecture, whereas the acyclic C₈ alcohol comparator 1-octen-3-ol has five rotatable bonds [1]. This difference is not incremental but categorical: the target compound is a fully constrained scaffold while the comparator is a flexible alkyl chain. In drug-design and chemical-biology contexts, reduced rotatable bond count correlates with improved ligand efficiency and lower entropic penalty upon target binding, though octahydropentalenol itself has not been evaluated in such direct binding assays [1].

Conformational analysis Drug design Scaffold rigidity

Lipophilicity (XLogP3-AA) Differentiates Octahydropentalenol from Structurally Related Bicyclic Alcohols

Octahydropentalenol has a computed XLogP3-AA of 1.8, reflecting moderate lipophilicity imparted by its saturated bicyclic hydrocarbon core and a single polar hydroxyl group [1]. In contrast, the regioisomeric octahydropentalen-2-ol (hydroxyl at the 2-position of the bicyclo[3.3.0]octane system) is expected to exhibit altered lipophilicity due to differences in the local steric and electronic environment around the hydroxyl, though no direct experimental XLogP comparison has been published [2]. Among monocyclic alcohols of similar carbon count, cyclohexanol (C₆H₁₂O) has an XLogP3 of approximately 1.2, while cyclooctanol (C₈H₁₆O, a monocyclic isomer) has an XLogP3 of approximately 2.1—bracketing octahydropentalenol but neither matching its value nor its zero-rotatable-bond constraint [1].

Lipophilicity ADME Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity: Octahydropentalenol vs. Fragrance Alcohols

Octahydropentalenol has a computed TPSA of 20.2 Ų, arising exclusively from its single hydroxyl group, and one hydrogen bond donor plus one acceptor [1]. The fragrance-industry comparator 1-octen-3-ol (mushroom alcohol, C₈H₁₆O) has an identical TPSA of 20.2 Ų and the same HBD/HBA count of 1/1, yet differs fundamentally in scaffold topology: the acyclic comparator has five rotatable bonds vs. zero for octahydropentalenol [2]. This means that while the two compounds are indistinguishable by scalar TPSA and hydrogen-bond counts, they are categorically distinct in three-dimensional shape, which is critical for odorant-receptor recognition and chiral discrimination in fragrance applications [2].

TPSA Hydrogen bonding Permeability Fragrance chemistry

Boiling Point and Flash Point: Octahydropentalenol vs. Monocyclic and Acyclic C₈ Alcohols

Octahydropentalenol exhibits a boiling point of 209.7 °C at 760 mmHg and a flash point of 84 °C, placing it in a moderately volatile range . By comparison, 1-octanol (acyclic C₈ primary alcohol) has a boiling point of approximately 195 °C and a flash point of 81 °C, while 2-octanol (acyclic C₈ secondary alcohol) boils at approximately 178 °C with a flash point near 71 °C [1]. The higher boiling point of octahydropentalenol relative to its acyclic secondary alcohol isomer (2-octanol) by approximately 32 °C is attributable to the bicyclic scaffold's greater molecular surface area and enhanced van der Waals contacts in the liquid phase, despite identical molecular formula and functional group . 1-Octen-3-ol, an unsaturated acyclic C₈ secondary alcohol, boils at approximately 175 °C—roughly 35 °C lower than octahydropentalenol [1].

Thermophysical properties Safety Process chemistry Volatility

Procurement-Relevant Application Scenarios for Octahydropentalenol (CAS 94247-94-6)


Rigid Bicyclic Scaffold for Medicinal Chemistry Library Design and Fragment-Based Drug Discovery

Octahydropentalenol serves as a conformationally constrained alcohol fragment (zero rotatable bonds, TPSA 20.2 Ų, XLogP3 1.8) for incorporation into compound libraries where scaffold rigidity is hypothesized to improve ligand efficiency [1]. The octahydropentalene core is a recognized substructure in bioactive molecules, including prostaglandin analogs and chemokine receptor antagonists, making the alcohol a strategic starting material for SAR exploration programs [2]. Procurement should specify CAS 94247-94-6 to ensure the 1-ol regioisomer rather than the 2-ol analog, which would present different hydrogen-bond geometry and steric profiles at the target binding site.

Specialty Fragrance Intermediate Requiring Precise Volatility and Safety Classification

With a boiling point of 209.7 °C and flash point of 84 °C, octahydropentalenol occupies a volatility window suited for middle-note fragrance compositions where it may contribute woody, cedrol-like character owing to its bicyclo[3.3.0]octane skeleton found in natural sesquiterpene alcohols [1][2]. Its combustible-liquid classification (flash point 84 °C) mandates specific storage conditions (cool, dry place; away from ignition sources) that differ from the flammable-liquid handling requirements of lower-boiling acyclic C₈ fragrance alcohols such as 1-octen-3-ol (flash point ~63 °C) [1]. Procurement teams must account for these divergent safety data sheets and transport classifications when selecting among C₈ alcohol fragrance ingredients.

Synthetic Intermediate for Prostaglandin and Terpenoid Natural Product Analogs

The octahydropentalene framework embedded in octahydropentalenol appears as a core substructure in synthetic programs targeting prostaglandin derivatives (e.g., heteroprostanoids) and terpenoid natural products [1]. The 1-hydroxyl group provides a functional handle for further elaboration—oxidation to the corresponding ketone, esterification, or conversion to a leaving group for nucleophilic displacement—while the saturated bicyclic core imparts chemical stability under a range of reaction conditions [1]. For such synthetic campaigns, procurement of the correct regioisomer (1-ol, CAS 94247-94-6) rather than the 2-ol isomer is essential, as the position of the hydroxyl group dictates the regio-chemical outcome of subsequent transformations and the stereochemical course of target-oriented synthesis.

Antimicrobial Lead Compound Investigation Targeting Membrane Disruption

Octahydropentalenol has been reported to exhibit antimicrobial activity attributed to disruption of microbial cell membranes, leading to cell lysis [1]. This proposed mechanism—membrane disruption rather than specific enzyme inhibition—is consistent with the compound's amphiphilic character (XLogP3 1.8, single polar hydroxyl on a lipophilic bicyclic scaffold) and suggests potential utility as a simplified scaffold for investigating membrane-active antimicrobial agents [1]. However, the absence of published minimum inhibitory concentration (MIC) values against specific bacterial or fungal strains in peer-reviewed literature means that this application remains exploratory; procurement for this purpose should be accompanied by internal MIC determination against relevant pathogen panels prior to committing to large-scale synthesis or analog development.

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